ARN726

Descripción general

Descripción

ARN726 es un potente inhibidor de NAAA (N-aciletanolamina ácido amidasa) con un valor de IC50 de 0.073 µM . NAAA es una enzima involucrada en la hidrólisis de N-aciletanolaminas (NAEs), que desempeñan funciones esenciales en varios procesos fisiológicos.

Aplicaciones Científicas De Investigación

ARN726 ha ganado atención en la investigación científica en varios campos:

Biología: Las investigaciones se centran en su impacto en los procesos celulares, las vías de señalización y el metabolismo de los lípidos.

Medicina: Se está explorando el potencial terapéutico de this compound, particularmente en áreas relacionadas con la inflamación, el dolor y los trastornos neurológicos.

Industria: Su uso en el desarrollo de nuevos productos farmacéuticos o como un compuesto de herramienta para estudiar la función de NAAA es de interés.

Mecanismo De Acción

El mecanismo de acción de ARN726 implica la inhibición de NAAA. Al hacerlo, modula los niveles de NAE, afectando la señalización endocannabinoide y la homeostasis lipídica. Los objetivos moleculares precisos y las vías influenciadas por this compound requieren mayor elucidación.

Análisis Bioquímico

Biochemical Properties

ARN726 functions as a potent and selective inhibitor of N-acylethanolamine acid amidase (NAAA) by covalently binding to the enzyme’s catalytic cysteine. This interaction results in the formation of a thioester bond, effectively inhibiting the enzyme’s activity . N-acylethanolamine acid amidase is responsible for the hydrolysis of N-acylethanolamines, including palmitoylethanolamide and oleoylethanolamide, which are involved in various physiological processes such as inflammation and pain regulation . By inhibiting N-acylethanolamine acid amidase, this compound increases the levels of these bioactive lipids, thereby modulating their biological effects.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In human macrophages, this compound exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines . Additionally, this compound has been found to decrease alcohol self-administration in animal models, suggesting its potential role in modulating reward-related behaviors . The compound also influences cell signaling pathways, particularly those involving peroxisome proliferator-activated receptor-α (PPAR-α), which is activated by the accumulation of palmitoylethanolamide and oleoylethanolamide .

Molecular Mechanism

The molecular mechanism of this compound involves its covalent binding to the catalytic cysteine of N-acylethanolamine acid amidase, forming a thioester bond that inhibits the enzyme’s activity . This inhibition leads to the accumulation of N-acylethanolamines, which subsequently activate peroxisome proliferator-activated receptor-α. Activation of this receptor results in the suppression of nuclear factor-kappa B (NF-κB) signaling, thereby reducing inflammation . Additionally, this compound’s inhibition of N-acylethanolamine acid amidase has been shown to decrease the motivation for alcohol consumption in animal models .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against N-acylethanolamine acid amidase . Long-term studies have shown that this compound can sustain its anti-inflammatory effects in both in vitro and in vivo models . The compound’s metabolic stability is limited by the presence of its reactive β-lactam warhead, which may undergo degradation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits N-acylethanolamine acid amidase, leading to increased levels of palmitoylethanolamide and oleoylethanolamide and subsequent anti-inflammatory effects . Higher doses of this compound have been associated with a dose-dependent decrease in alcohol self-administration in animal models . Excessive doses may result in toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to the degradation of N-acylethanolamines. By inhibiting N-acylethanolamine acid amidase, this compound prevents the hydrolysis of palmitoylethanolamide and oleoylethanolamide, leading to their accumulation and activation of peroxisome proliferator-activated receptor-α . This activation modulates various metabolic processes, including lipid metabolism and inflammation . The compound’s interaction with N-acylethanolamine acid amidase also affects metabolic flux and metabolite levels, further influencing cellular functions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as N-acylethanolamine acid amidase . This compound’s distribution within tissues is influenced by its binding to plasma proteins and its ability to penetrate the blood-brain barrier, enabling its effects on central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is primarily within the lysosomes, where N-acylethanolamine acid amidase is predominantly active . This localization is crucial for the compound’s inhibitory effects on the enzyme, as it allows this compound to interact directly with its target. Additionally, this compound’s activity may be modulated by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Métodos De Preparación

Rutas sintéticas:: La ruta sintética para ARN726 involucra reacciones químicas específicas para ensamblar su estructura molecular. Desafortunadamente, las vías sintéticas detalladas no están fácilmente disponibles en la literatura. Los servicios de síntesis personalizada pueden brindar acceso a este compuesto.

Métodos de producción industrial:: La información sobre los métodos de producción industrial a gran escala para this compound es limitada. Es posible que se estén llevando a cabo esfuerzos de investigación y desarrollo para optimizar su síntesis con fines comerciales.

Análisis De Reacciones Químicas

ARN726 probablemente se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones permanecen sin especificar. Los principales productos formados a partir de estas reacciones dependerían de las vías de reacción específicas.

Comparación Con Compuestos Similares

Si bien las comparaciones detalladas son escasas, la singularidad de ARN726 radica en su inhibición específica de NAAA. Los compuestos similares pueden incluir otros inhibidores de NAAA o moléculas que se dirigen a enzimas relacionadas.

Propiedades

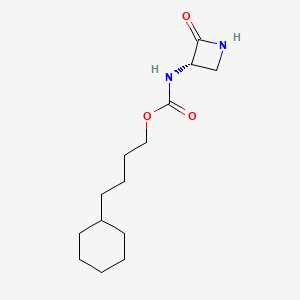

IUPAC Name |

4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c17-13-12(10-15-13)16-14(18)19-9-5-4-8-11-6-2-1-3-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLUJRBWJBUJTC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCOC(=O)NC2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCOC(=O)N[C@H]2CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of ARN726, and what are its downstream effects?

A1: this compound (4-cyclohexylbutyl N-[(3S)-2-oxoazetidin-3-yl]carbamate) is a potent and selective inhibitor of NAAA. It acts by forming a covalent bond with the catalytic cysteine residue of NAAA. [, , ] This inhibition prevents the breakdown of fatty acid ethanolamides (FAEs) like palmitoylethanolamide (PEA) and oleoylethanolamide (OEA). [, ] Consequently, levels of PEA and OEA rise, leading to activation of peroxisome proliferator-activated receptor-α (PPAR-α). [, ] PPAR-α activation then exerts anti-inflammatory and antinociceptive effects. [, ]

Q2: Has this compound been investigated in any disease models?

A2: Yes, this compound has shown promising results in a rat model of arthritis induced by complete Freund's adjuvant (CFA). [] In this model, this compound successfully reduced paw inflammation, decreased pain, and restored PEA and OEA levels. [] These findings suggest that this compound could potentially be developed for treating inflammatory conditions like arthritis.

Q3: Does this compound affect NAAA activity in vivo?

A3: Yes, research confirms that this compound effectively reduces NAAA activity in vivo. [] This was demonstrated in a study where this compound administration in a rat model of arthritis led to a decrease in NAAA activity in the inflamed paw tissue. [] This inhibition of NAAA activity subsequently resulted in an increase in PEA and OEA levels, contributing to the observed anti-inflammatory effects. []

Q4: Are there any tools to study NAAA activity in vivo?

A4: Yes, a derivative of this compound called ARN14686 (undec-10-ynyl-N-[(3S)-2-oxoazetidin-3-yl] carbamate) has been developed as an activity-based probe for NAAA. [, ] This probe can identify and label active NAAA in vivo and has been successfully utilized to confirm the presence of active NAAA in inflamed paw tissue in a rat model of arthritis. []

Q5: What makes this compound an attractive molecule for further drug development?

A5: this compound possesses several characteristics that make it attractive for further drug development:

- Potent and Selective Inhibition: It effectively inhibits NAAA at low concentrations while showing minimal interaction with other enzymes like acid ceramidase. []

- Systemic Activity: Unlike some earlier NAAA inhibitors, this compound demonstrates efficacy following systemic administration, broadening its potential therapeutic applications. []

- Favorable Pharmacological Profile: In preclinical studies, this compound has exhibited a promising safety profile and favorable pharmacokinetic properties. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)